(1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol
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Overview
Description
(1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a phenoxy group attached to the pyridine ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent, which is then reacted with a suitable pyridine derivative to form the desired product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques may also be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce pyridine derivatives with reduced functional groups .
Scientific Research Applications
(1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol include other pyridine derivatives and phenoxy-substituted compounds. Examples include:
- Pyridine-4-methanol
- Phenoxyacetic acid
- Pyridine-3-ol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a phenoxy group and a methanol group attached to the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
112945-94-5 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(1-oxido-3-phenoxypyridin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C12H11NO3/c14-9-10-6-7-13(15)8-12(10)16-11-4-2-1-3-5-11/h1-8,14H,9H2 |
InChI Key |
FEPKMQZWYZJGFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C[N+](=C2)[O-])CO |
Origin of Product |
United States |
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